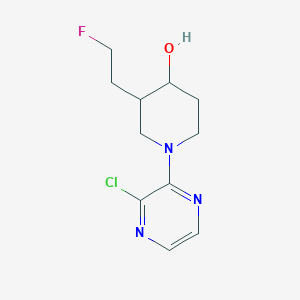
1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol
Descripción general
Descripción
1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol is a useful research compound. Its molecular formula is C11H15ClFN3O and its molecular weight is 259.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring and a chloropyrazine moiety, making it a candidate for various therapeutic applications.
- Molecular Formula : CHClFNO
- Molecular Weight : 259.71 g/mol
- CAS Number : 2097998-89-3
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often act as phosphodiesterase inhibitors, which play a crucial role in cellular signaling pathways. Specifically, phosphodiesterase 10 (PDE10) has been identified as a target for compounds containing piperidine and pyrazine moieties .
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of piperidine derivatives. For instance, compounds with similar structural features have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves the induction of apoptosis and disruption of cancer cell proliferation pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | FaDu (hypopharyngeal) | Data not available | Induction of apoptosis |
| Similar Piperidine Derivative | A549 (lung cancer) | 10 | Inhibition of cell growth |
Neuroprotective Effects
The compound's piperidine structure is also associated with neuroprotective properties. It has been suggested that derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition can lead to increased levels of acetylcholine, enhancing cognitive function and memory .
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study investigated the effects of various piperidine derivatives on FaDu cells, revealing that modifications in the side chains significantly impacted cytotoxicity and apoptosis induction.
- Neuroprotective Activity
Propiedades
IUPAC Name |
1-(3-chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN3O/c12-10-11(15-5-4-14-10)16-6-2-9(17)8(7-16)1-3-13/h4-5,8-9,17H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGRCSSJBWYZTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)CCF)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















